molecular formula C6H8O9S B13862311 [2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate

[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate

Cat. No.: B13862311
M. Wt: 256.19 g/mol
InChI Key: FBFZPSQPKNIVMT-PTLFGRINSA-N
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Description

[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxyl and sulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate typically involves the sulfation of a precursor molecule. One common method is the reaction of 2,5-dihydroxy-3-oxo-2H-furan with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts such as tributylsulfoammonium betaine can enhance the yield and purity of the product . The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the sulfate group in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfated alcohols, ketones, and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

The compound plays a role in studying cellular processes due to its ability to interact with biological molecules. It is used in research on enzyme inhibition and protein-ligand interactions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate apart is its specific structural features that allow for unique interactions with biological molecules. Its combination of hydroxyl and sulfate groups provides a versatile platform for chemical modifications, making it valuable in both research and industrial applications.

Properties

Molecular Formula

C6H8O9S

Molecular Weight

256.19 g/mol

IUPAC Name

[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate

InChI

InChI=1S/C6H8O9S/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4/h2,4,7-9H,1H2,(H,11,12,13)/t2-,4?/m0/s1

InChI Key

FBFZPSQPKNIVMT-PTLFGRINSA-N

Isomeric SMILES

C([C@@H](C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)OS(=O)(=O)O)O)O

Origin of Product

United States

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